![molecular formula C18H18N6O3S B6052269 N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B6052269.png)
N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE
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Overview
Description
N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a phenyl group, a thienyl group, and a tetrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the morpholine derivative, followed by the introduction of the phenyl and thienyl groups. The final step involves the formation of the tetrazole ring under controlled conditions, often using azide compounds and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenyl groups, leading to the formation of sulfoxides and quinones.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and quinones.
Reduction: Hydroxyl derivatives.
Substitution: Functionalized tetrazole derivatives.
Scientific Research Applications
N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The tetrazole ring and morpholine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- N-[2-(4-MORPHOLINYLCARBONYL)PHENYL]-2-(2-THIENYL)ACETAMIDE
- 4-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID
Comparison: N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-2-[5-(2-THIENYL)-2H-TETRAZOL-2-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various fields .
Properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-2-(5-thiophen-2-yltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c25-16(12-24-21-17(20-22-24)15-2-1-11-28-15)19-14-5-3-13(4-6-14)18(26)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKVGKOQYCANKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CN3N=C(N=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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